molecular formula C18H17NO3 B4786115 Morpholine, 4-(o-benzoylbenzoyl) CAS No. 31802-10-5

Morpholine, 4-(o-benzoylbenzoyl)

Cat. No.: B4786115
CAS No.: 31802-10-5
M. Wt: 295.3 g/mol
InChI Key: KTGRJLVKPKILSZ-UHFFFAOYSA-N
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Description

Morpholine, 4-(o-benzoylbenzoyl): is an organic compound with the molecular formula C18H17NO3 . It contains a morpholine ring substituted with an o-benzoylbenzoyl group. This compound is part of the morpholine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives, including Morpholine, 4-(o-benzoylbenzoyl), typically involves the reaction of amino alcohols with α-haloacid chlorides. This process includes coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production of morpholine derivatives can involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of solid-phase synthesis and transition metal catalysis has also been explored to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(o-benzoylbenzoyl) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Morpholine, 4-(o-benzoylbenzoyl) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of Morpholine, 4-(o-benzoylbenzoyl) involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Morpholine, 4-(o-benzoylbenzoyl) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoylbenzoyl group enhances its ability to interact with aromatic systems and biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(14-6-2-1-3-7-14)15-8-4-5-9-16(15)18(21)19-10-12-22-13-11-19/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRJLVKPKILSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185668
Record name Morpholine, 4-(o-benzoylbenzoyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31802-10-5
Record name Morpholine, 4-(o-benzoylbenzoyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031802105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(o-benzoylbenzoyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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